C19H25NOS.HCl
Overview
Description
The compound with the molecular formula C19H25NOS.HCl rotigotine hydrochloride . It is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine hydrochloride is formulated as a transdermal patch, providing a continuous supply of the drug over 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotigotine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate compound, 6-(propyl(2-thienyl)ethyl)amino-5,6,7,8-tetrahydronaphthalen-1-ol . This intermediate is then reacted with hydrochloric acid to form rotigotine hydrochloride. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of rotigotine hydrochloride involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Rotigotine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amine .
Scientific Research Applications
Rotigotine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Rotigotine hydrochloride is extensively researched for its therapeutic effects in treating Parkinson’s disease and restless legs syndrome.
Industry: It is used in the development of transdermal drug delivery systems
Mechanism of Action
Rotigotine hydrochloride acts as a dopamine receptor agonist, primarily targeting the D3, D2, and D1 receptors. By activating these receptors, it mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. The continuous activation of dopamine receptors helps alleviate symptoms such as tremors, stiffness, and movement difficulties .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A non-ergoline dopamine agonist similar to rotigotine.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Rotigotine hydrochloride is unique due to its transdermal delivery system, which provides a continuous and controlled release of the drug over 24 hours. This delivery method improves patient compliance and ensures a steady therapeutic effect .
Properties
IUPAC Name |
[(2S)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propyl-(2-thiophen-2-ylethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+](CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[NH+](CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125572-93-2 | |
Record name | Rotigotine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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